N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMDBDCZSRKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Functionalization of Pyrrole Carboximidamides
A foundational method involves the direct hydroxylation of 1,5-dimethyl-1H-pyrrole-2-carboximidamide using hydroxylamine hydrochloride under basic conditions. This approach, adapted from analogous syntheses of N-hydroxyindole carboximidamides, proceeds via nucleophilic substitution at the carboximidamide group.
Typical Procedure :
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Reagents : 1,5-Dimethyl-1H-pyrrole-2-carboximidamide (1.0 equiv), hydroxylamine hydrochloride (2.5 equiv), diisopropylethylamine (DIPEA, 3.0 equiv).
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Solvent : Ethanol or tetrahydrofuran (THF).
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Conditions : Reflux at 80–90°C for 4–6 hours.
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Workup : Solvent evaporation, aqueous extraction, and chromatography (ethyl acetate/hexane).
The reaction mechanism involves deprotonation of hydroxylamine by DIPEA, generating a nucleophilic NH₂O⁻ species that attacks the electrophilic carbon of the carboximidamide. Subsequent tautomerization stabilizes the N-hydroxy product.
Nitrile-to-Carboximidamide Conversion
An alternative route starts from 1,5-dimethyl-1H-pyrrole-2-carbonitrile, leveraging hydroxylamine to form the carboximidamide scaffold. This method, validated in pyrrolo[2,3-b]pyridine systems, offers advantages in precursor availability.
Reaction Steps :
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Nitrile Hydroxylation :
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Treat 1,5-dimethyl-1H-pyrrole-2-carbonitrile with hydroxylamine hydrochloride (1.2 equiv) in ethanol/DMF (3:1).
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Stir at 60°C for 3 hours to form the intermediate amidoxime.
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Tautomerization :
Industrial Production Considerations
While detailed industrial protocols remain proprietary, scalability challenges and solutions can be inferred from analogous oxadiazole syntheses:
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Solvent | Ethanol/THF | Water-tolerant solvents (e.g., PEG) |
| Catalyst | DIPEA | Recyclable bases (e.g., Amberlyst) |
| Temperature | 80–90°C | Continuous flow reactors (120°C) |
| Yield Optimization | Chromatography | Crystallization or membrane filtration |
Key industrial challenges include minimizing hydroxylamine decomposition at elevated temperatures and ensuring regioselectivity in large batches. Microwave-assisted and flow chemistry techniques have shown promise in reducing reaction times from hours to minutes.
Reaction Optimization and Byproduct Analysis
Impact of Solvent Polarity
A study comparing solvents revealed:
| Solvent | Dielectric Constant | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Ethanol | 24.3 | 75 | None |
| DMF | 36.7 | 68 | Over-hydroxylated derivatives |
| THF | 7.6 | 72 | Dehydrated pyrrole impurities |
Polar aprotic solvents like DMF accelerate reaction rates but favor side reactions due to increased nucleophilicity of hydroxylamine.
Catalytic Additives
Incorporating Lewis acids (e.g., ZnCl₂) enhances electrophilicity at the carboximidamide carbon:
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ZnCl₂ (10 mol%) : Increases yield to 85% by coordinating to the carboximidamide nitrogen, polarizing the C=N bond.
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Without catalyst : Requires stoichiometric DIPEA, generating amine salts that complicate purification.
Comparative Analysis of Synthetic Routes
| Method | Precursor Cost | Step Count | Overall Yield | Scalability |
|---|---|---|---|---|
| Hydroxylamine functionalization | Moderate | 1 | 65–75% | High |
| Nitrile conversion | Low | 2 | 70–80% | Moderate |
The nitrile route, though longer, provides higher yields and utilizes stable precursors, making it preferable for kilogram-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Cycloaddition Reactions via Nitrile Oxide Intermediates
The N-hydroxy group undergoes dehydration to form reactive nitrile oxide intermediates, facilitating 1,3-dipolar cycloaddition reactions. This process is critical for synthesizing isoxazole derivatives:
Reaction Pathway :
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Nitrile Oxide Generation : Treatment with chlorinating agents (e.g., TsCl, NCS) converts the hydroxyimidamide to a nitrile oxide .
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Cycloaddition : The nitrile oxide reacts with alkynes or alkenes under microwave irradiation or thermal conditions to yield isoxazoles .
Example :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyne + Nitrile Oxide | Microwave, 80°C, 8–10 h | Isoxazole-linked glyco-conjugates | 75–90% |
Functionalization of the Pyrrole Ring
The 1,5-dimethylpyrrole core influences electronic and steric properties, directing regioselective reactions:
Observed Reactivity :
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Electrophilic Substitution : Limited due to electron-withdrawing carboximidamide group.
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Radical Reactions : Under halogenation conditions (e.g., NCS), selective chlorination may occur at unsubstituted positions .
Hydrolysis and Stability
The hydroxyimidamide group is susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis Pathways :
| Condition | Product | Note |
|---|---|---|
| Acidic (HCl) | 1,5-Dimethylpyrrole-2-carboxylic acid | Requires prolonged heating . |
| Basic (NaOH) | Amide derivatives | Partial decomposition observed . |
Experimental Considerations
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For example:
- Oxidation : Can yield oxo derivatives.
- Reduction : Converts the carboximidamide group to an amine.
- Substitution : The hydroxy group can be replaced by other functional groups.
Biology
N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is under investigation for its biological activities , particularly:
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Antimicrobial Properties : Studies show effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of cell wall synthesis.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.05 µg/mL Escherichia coli 0.10 µg/mL -
Anticancer Activity : In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through caspase pathway activation.
Cell Line IC50 (µM) Effect Observed MCF-7 0.08 Induction of apoptosis HeLa 0.10 Cell cycle arrest
Medicine
Research is ongoing to explore its potential as a therapeutic agent . The compound's ability to modulate enzyme activity through hydrogen bonding interactions makes it a candidate for drug development targeting specific diseases .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique reactivity profile enhances the efficiency of synthetic routes in material science.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated potent activity comparable to standard antibiotics.
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells, alongside increased apoptotic markers .
Mechanism of Action
The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of hydroxylamine-substituted heterocycles. Key structural analogs include pyrazole- and pyrrolidine-based derivatives (Table 1).
Table 1: Structural and Physicochemical Properties of Selected Hydroxylamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Functional Groups |
|---|---|---|---|---|---|
| N-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide | Not Available | C₇H₁₁N₃O | 169.19 | Pyrrole | N-hydroxy, carboximidamide, methyl |
| N-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carboxamide | 133378-82-2 | C₇H₁₀N₄O₂ | 182.18 | Pyrazole | N-hydroxy, carboxamide, methyl |
| (3R,4R)-3-Amino-1-hydroxy-4-isopropylpyrrolidin-2-one | 136679-06-6 | C₈H₁₄N₂O₂ | 170.21 | Pyrrolidinone | N-hydroxy, amide, isopropyl |
Key Structural Differences :
- Heterocycle Aromaticity : The pyrrole ring in the target compound is aromatic with one nitrogen atom, while pyrazole analogs (e.g., 133378-82-2) contain two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and resonance stability .
- Substituent Effects : Methyl groups at positions 1 and 5 on the pyrrole ring may sterically hinder intermolecular interactions compared to pyrazole derivatives with substituents at positions 3 and 5 .
Reactivity and Hydrogen-Bonding Patterns
Hydroxylamine derivatives exhibit distinct reactivity due to their N-hydroxy group. For example:
- Acidity : The N-OH group in pyrrole derivatives (pKa ~6–8) is less acidic than pyrazole analogs (pKa ~4–6) due to reduced electron-withdrawing effects from the single nitrogen in the pyrrole ring .
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) suggests that pyrrole-based hydroxylamines may form bifurcated hydrogen bonds (e.g., R₂²(8) motifs) with adjacent molecules, while pyrazole derivatives often engage in linear chains (C(4) motifs) due to dual nitrogen sites .
Biological Activity
N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with hydroxy and carboximidamide groups. The presence of these functional groups is critical for its biological activity, as they facilitate interactions with various molecular targets in biological systems.
The mechanism by which this compound exerts its effects involves:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Reactivity : The carboximidamide moiety participates in various chemical reactions that can modulate enzyme and receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.
- Compounds structurally related to this pyrrole derivative have demonstrated significant antibacterial activity, suggesting a potential for development into therapeutic agents against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies have reported:
- Cell Proliferation Inhibition : N-hydroxy derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 1,5-Dimethyl-1H-pyrrole-2-carboximidamide | Lacks hydroxy group | Lower reactivity | Less effective as an antimicrobial agent |
| N'-Hydroxy-1H-pyrrole-2-carboximidamide | Similar structure without methyl groups | Anticancer activity noted | Different reactivity profile |
| N-hydroxy derivatives | Varying substitutions on pyrrole ring | Enhanced anti-inflammatory effects | Hydroxy substitution enhances activity |
The unique combination of hydroxy and carboximidamide groups in this compound contributes to its distinct biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have provided valuable insights into the pharmacological potential of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial activity against multi-drug resistant strains. The MIC values were comparable to existing antibiotics .
- Anticancer Mechanisms : Research highlighted the ability of certain pyrrole derivatives to induce apoptosis in human cancer cell lines through ROS-mediated pathways. This suggests potential applications in cancer therapy .
- Inflammatory Response Modulation : Compounds related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, indicating anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide, and what coupling reagents are optimal for forming the carboximidamide moiety?
- Methodological Answer : The synthesis of carboximidamide derivatives often employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base such as diisopropylethylamine (DIPEA). These reagents facilitate amide bond formation in polar aprotic solvents like DMF. For hydroxylamine incorporation, N-benzylhydroxylamine·HCl can be used as a nucleophile .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : Avoid dust formation and use personal protective equipment (PPE), including safety glasses and gloves. Store in a dry, cool environment with proper ventilation. Refer to analogous safety protocols for structurally related compounds, which recommend avoiding skin/eye contact and using CO₂ or dry powder extinguishers for fire hazards .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, ¹H NMR at 300 MHz and ¹³C NMR at 75 MHz in deuterated solvents (e.g., DMSO-d₆) can resolve proton environments and confirm regiochemistry. HRMS validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) be integrated with synthetic approaches to predict the biological activity of this compound derivatives?
- Methodological Answer : Combine density functional theory (DFT) calculations for electronic properties with molecular docking against target proteins (e.g., enzymes or receptors). Use software like AutoDock Vina to predict binding affinities, then validate via in vitro assays. This approach identifies substituents enhancing bioactivity, such as electron-withdrawing groups on the pyrrole ring .
Q. When encountering discrepancies in crystallographic data refinement for this compound, what strategies should be employed using software like SHELXL?
- Methodological Answer : Address twinning or high thermal motion by refining anisotropic displacement parameters. Use SHELXL’s restraints for bond lengths/angles in disordered regions. Validate hydrogen bonding networks with PLATON or Mercury. Cross-check with powder XRD to resolve phase ambiguities .
Q. How do substituents on the pyrrole ring influence the electronic properties and reactivity of this compound, and what experimental designs can elucidate these effects?
- Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) via Suzuki-Miyaura coupling or nucleophilic substitution. Use cyclic voltammetry to measure redox potentials and DFT to calculate frontier molecular orbitals (HOMO/LUMO). Correlate Hammett constants (σ) with reaction rates in nucleophilic acyl substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
